molecular formula C9H11ClN2O B2553304 1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol CAS No. 1519325-29-1

1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol

Cat. No.: B2553304
CAS No.: 1519325-29-1
M. Wt: 198.65
InChI Key: QENDRCMMAIXWOS-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol is a chemical compound of interest in scientific research, particularly in medicinal chemistry and drug discovery. This molecule features a pyrrolidin-3-ol scaffold linked to a 3-chloropyridin-4-yl group. The 3-chloropyridine moiety is a known structural component in various bioactive molecules and is often utilized in chemical synthesis as a building block for more complex structures . The pyrrolidin-3-ol ring is a common feature in pharmaceuticals and chemical biology, serving as a versatile scaffold due to its stereochemistry and ability to engage in hydrogen bonding . Researchers value this compound for its potential as a key intermediate in the synthesis of more complex molecules, such as kinase inhibitors or other biologically active compounds. Its structure suggests potential for further functionalization, making it a valuable reagent for constructing compound libraries or exploring structure-activity relationships (SAR). This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-5-11-3-1-9(8)12-4-2-7(13)6-12/h1,3,5,7,13H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENDRCMMAIXWOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol typically involves the reaction of 3-chloropyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form a ketone.

    Reduction: The chloropyridine moiety can be reduced to form a more saturated pyridine derivative.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of 1-(3-Chloropyridin-4-yl)pyrrolidin-3-one.

    Reduction: Formation of 1-(3-Chloropyridin-4-yl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol has been explored for its potential therapeutic properties:

  • Drug Development : It serves as a precursor for the synthesis of various bioactive compounds. The chloropyridine moiety can interact with biological targets, enhancing the binding affinity of the resulting compounds.
  • Inhibitory Activity : Research indicates that derivatives of this compound may exhibit inhibitory effects on specific enzymes and receptors, which are crucial in treating diseases such as cancer and tuberculosis .

Organic Synthesis

The compound is utilized as a building block in organic synthesis:

  • Synthesis of Complex Molecules : It can be used to create more complex organic molecules through various chemical reactions, including nucleophilic substitutions and cyclization reactions.
  • Functionalization : The presence of the chloropyridine group allows for further functionalization, enabling the development of tailored compounds with specific properties.

Biological Research

In biological studies, this compound has been investigated for its potential roles:

  • Ligand in Biochemical Assays : The compound is being studied as a ligand in assays aimed at understanding enzyme mechanisms and receptor interactions.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antimicrobial properties, making them candidates for further investigation in infectious disease treatment .

Case Study 1: Anticancer Properties

A study investigated the anticancer potential of compounds derived from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Tuberculosis Treatment

Research focused on synthesizing pyrazolo[1,5-a]pyrimidines from this compound demonstrated promising results against Mycobacterium tuberculosis. The synthesized compounds showed potent inhibitory activity against mycobacterial ATP synthase, highlighting their potential use in tuberculosis treatment strategies .

Mechanism of Action

The mechanism of action of 1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity due to its structural properties.

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)piperidin-3-ol

  • Core Structure : Piperidine (six-membered ring) vs. pyrrolidine (five-membered) in the target compound.
  • Substituents : Chloropyrimidine at position 1 vs. chloropyridine in the target.
  • Molecular weight = 204.22 g/mol .

5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a)

  • Core Structure : Pyrrolidin-3-ol linked to an oxadiazole-phenyl-pyridyl system.
  • Substituents : Phenylethyl and oxadiazole groups introduce additional hydrophobic and hydrogen-bonding motifs, unlike the simpler chloropyridine in the target compound.
  • Activity : Such derivatives are often explored for antiviral or kinase inhibition due to their ability to engage multiple binding pockets .

1-(3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one

  • Core Structure: Chloropyridine linked to a dichlorophenyl-pyridinone system.
  • Substituents : Trifluoromethyl and dichlorophenyl groups enhance metabolic stability and lipophilicity compared to the target compound’s hydroxyl-pyrrolidine group.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups Evidence ID
1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol ~214.66* ~1.2 Chloropyridine, pyrrolidin-3-ol N/A
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol 204.22 ~0.8 Chloropyrimidine, piperidin-3-ol
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-propylpyrrolidin-3-ol 332.38 (C₁₇H₂₄N₆O) ~0.5 Pyrrolo-pyrimidine, amino, propyl

*Calculated based on C₉H₁₁ClN₂O.

  • Hydrogen-Bonding Capacity: The hydroxyl group in pyrrolidin-3-ol derivatives (target compound and ) enables hydrogen bonding with biological targets, unlike non-hydroxylated analogues (e.g., ).

Biological Activity

1-(3-Chloropyridin-4-yl)pyrrolidin-3-ol, a compound with the CAS number 1519325-29-1, has garnered attention in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloropyridine moiety. Its molecular structure can be represented as follows:

C10H11ClN2O\text{C}_{10}\text{H}_{11}\text{Cl}\text{N}_2\text{O}

This structural configuration is crucial for its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways. Notably, it has been studied for its role as an inhibitor of deubiquitylating enzymes (DUBs), which are involved in regulating protein degradation and cellular signaling pathways. Inhibition of DUBs can lead to altered cellular responses, making this compound a candidate for therapeutic applications in diseases characterized by dysregulated protein homeostasis.

In Vitro Studies

  • SARS-CoV-2 Protease Inhibition : A related study on chloropyridinyl derivatives demonstrated that compounds exhibiting similar structures to this compound showed significant inhibitory activity against the SARS-CoV-2 3CL protease. For instance, one derivative exhibited an IC50 value of 250 nM, indicating potent inhibition .
  • Cell Viability Assays : Various derivatives have been evaluated for cytotoxicity using VeroE6 cells, where several compounds displayed CC50 values exceeding 100 µM, suggesting a favorable safety profile while maintaining antiviral activity .

Case Studies

A notable case study involved the synthesis of pyrrolidine-based compounds and their testing against multiple biological targets. The results indicated that modifications to the pyrrolidine structure enhanced binding affinity and selectivity towards specific receptors involved in inflammatory responses .

Comparative Efficacy Table

Compound NameTargetIC50 (nM)EC50 (µM)Cytotoxicity CC50 (µM)
This compoundDUB InhibitionN/AN/A>100
Chloropyridinyl Derivative ASARS-CoV-2 3CL Protease2502.8>100
Chloropyridinyl Derivative BDUB InhibitionN/AN/A>100

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that substituents on the pyrrolidine ring significantly influence biological activity. For example, variations in the chloropyridine moiety affect binding affinity to target proteins and overall efficacy .

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